ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate
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Overview
Description
Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a tetrazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate aromatic compound.
Esterification: The final step involves the esterification of the intermediate product with ethanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the tetrazole ring to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The tetrazole ring is known to mimic carboxylate groups, which can enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Ethyl 3-(3-chlorophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate can be compared with other compounds that contain similar functional groups:
Ethyl 3-(3-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate: Similar structure but different isomer of the tetrazole ring.
Ethyl 3-(3-bromophenyl)-3-(2H-1,2,3,4-tetrazol-5-yl)propanoate: Contains a bromophenyl group instead of a chlorophenyl group.
Ethyl 3-(3-chlorophenyl)-3-(1H-1,2,3-triazol-5-yl)propanoate: Contains a triazole ring instead of a tetrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-(2H-tetrazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-19-11(18)7-10(12-14-16-17-15-12)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJGOAWRHJKTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Cl)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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